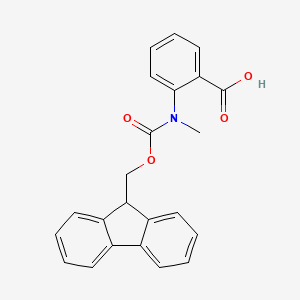

Fmoc-N-methylaminobenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H19NO4 |

|---|---|

Peso molecular |

373.4 g/mol |

Nombre IUPAC |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid |

InChI |

InChI=1S/C23H19NO4/c1-24(21-13-7-6-12-19(21)22(25)26)23(27)28-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20H,14H2,1H3,(H,25,26) |

Clave InChI |

WYCXAHWYARJRQK-UHFFFAOYSA-N |

SMILES canónico |

CN(C1=CC=CC=C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Secuencia |

X |

Origen del producto |

United States |

Contextualization Within Protected Amino Acid Chemistry

In chemical peptide synthesis, it is essential to temporarily block the reactive amino group of an amino acid to prevent unwanted side reactions and polymerization during the step-by-step assembly of a peptide chain. altabioscience.com This is achieved through the use of "protecting groups." The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. altabioscience.comnumberanalytics.com It forms a stable carbamate linkage that can be readily removed under mild basic conditions, typically with a weak amine base like piperidine. altabioscience.comnumberanalytics.com

Fmoc-N-methylaminobenzoic acid is a derivative of an amino acid where the amino group has been N-methylated. N-methylation, the substitution of a hydrogen atom on the amide nitrogen with a methyl group, is a minimal modification that can significantly enhance the pharmacokinetic properties of peptides. nih.govscielo.org.mx This modification can increase a peptide's stability against enzymatic degradation, improve its solubility, and enhance its ability to cross cell membranes. scielo.org.mxresearchgate.netmerckmillipore.com Therefore, this compound serves as a building block that introduces both the protective Fmoc group and the beneficial properties of N-methylation into a growing peptide chain. nih.govnih.gov

| Property | Description |

| Molecular Formula | C23H19NO4 chemimpex.com |

| Molecular Weight | 373.41 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Melting Point | 132-142 °C chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| Synonyms | Fmoc-N-methyl-anthranilic acid, Fmoc-N-Me-2-Abz-OH chemimpex.com |

| Storage | 0-8°C chemimpex.com |

| This table displays the physicochemical properties of Fmoc-N-methyl-2-aminobenzoic acid. |

Historical Development and Significance in Contemporary Synthetic Methodologies

The development of the Fmoc protecting group by Carpino and Han in 1970 marked a significant milestone in peptide synthesis. altabioscience.comnumberanalytics.compeptide.com It offered a milder alternative to the previously dominant tert-butyloxycarbonyl (Boc) protecting group, which required harsh acidic conditions for removal. altabioscience.comnumberanalytics.com The Fmoc group's base lability allowed for "orthogonal" protection strategies, where different protecting groups could be selectively removed without affecting others, a crucial aspect for synthesizing complex molecules. altabioscience.compublish.csiro.au

The integration of Fmoc chemistry into solid-phase peptide synthesis (SPPS), a technique developed by R.B. Merrifield in the 1960s, revolutionized the field. peptide.compublish.csiro.au SPPS, where the peptide is built on an insoluble resin support, combined with the mild conditions of Fmoc chemistry, enabled the efficient and automated synthesis of long and complex peptides. altabioscience.compublish.csiro.au By the mid-1990s, Fmoc chemistry had become the dominant method in peptide synthesis laboratories. nih.gov

The significance of Fmoc-N-methylaminobenzoic acid lies in its ability to incorporate N-methylated residues into these advanced synthetic strategies. The demand for peptides with improved drug-like properties, such as enhanced stability and bioavailability, has driven the development of methods to synthesize N-methylated amino acids. nih.govresearchgate.netmdpi.com this compound is a key reagent in this endeavor, allowing for the precise placement of N-methylated units within a peptide sequence, thereby fine-tuning its biological activity and therapeutic potential. nih.govnih.govchemimpex.com

Overview of Key Research Domains

The unique properties of Fmoc-N-methylaminobenzoic acid make it a valuable tool in several key areas of research:

Q & A

Q. What are the key steps for synthesizing Fmoc-N-methylaminobenzoic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling N-methylaminobenzoic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in THF/water). After reaction completion, the product is precipitated and purified via recrystallization or column chromatography.

- Purity Validation :

- HPLC : Use a reverse-phase C18 column with UV detection at 265 nm (λmax for Fmoc). A single peak with >98% area indicates high purity .

- NMR : Confirm the absence of residual solvents or unreacted starting materials. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the methyl group (δ 2.8–3.2 ppm) .

- Data Table :

| Parameter | Condition/Result | Reference |

|---|---|---|

| Reaction Solvent | THF/Water (1:1) | |

| Purification Method | Silica gel chromatography | |

| Purity Threshold | ≥98% (HPLC) |

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent Fmoc deprotection and hydrolysis. Desiccate to avoid moisture-induced degradation .

- Handling : Use gloves, lab coats, and safety goggles. Avoid skin contact, as Fmoc derivatives may cause irritation. Work in a fume hood to minimize inhalation risks .

- Waste Disposal : Collect organic waste separately and treat with oxidizing agents (e.g., hydrogen peroxide) before disposal to neutralize reactive groups .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation Reagents : Use HOBt/DIC or PyBOP for efficient coupling, especially with sterically hindered residues like N-methylated amino acids .

- Solvent System : DCM/DMF (1:1) enhances solubility and reduces aggregation.

- Monitoring : Perform Kaiser tests or FT-IR to detect free amines, indicating incomplete coupling. Repeat coupling cycles if necessary .

- Data Table :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | HOBt/DIC | |

| Solvent | DCM/DMF (1:1) | |

| Reaction Time | 2–4 hours |

Q. What analytical strategies resolve contradictions in chiral purity assessments of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to separate enantiomers. Retention time differences >1.5 min confirm resolution .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards; distinct Cotton effects at 220–250 nm indicate optical activity .

- Contradiction Resolution : If HPLC and CD disagree, validate via X-ray crystallography or synthesize diastereomeric salts (e.g., with L-tartaric acid) for absolute configuration determination .

Q. How can this compound be applied in designing supramolecular biomaterials?

- Methodological Answer :

- Self-Assembly : The Fmoc group promotes π-π stacking, while the N-methyl group reduces hydrogen bonding, enabling tunable hydrogel formation.

- Protocol : Dissolve in DMSO (10 mM), then dilute with PBS (pH 7.4) to trigger self-assembly. Characterize via TEM (nanofiber morphology) and rheology (storage modulus >100 Pa) .

- Functionalization : Introduce bioactive motifs (e.g., RGD peptides) during SPPS to enhance cell adhesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.